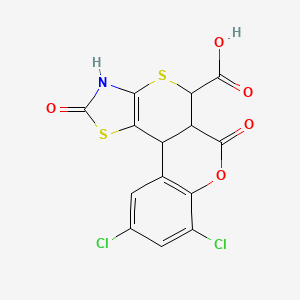
C14H7Cl2NO5S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H7Cl2NO5S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H7Cl2NO5S2 typically involves multiple steps, including the introduction of chlorine, nitrogen, oxygen, and sulfur atoms into the organic framework. The specific synthetic route can vary, but common methods include:
Chlorination: Introduction of chlorine atoms using reagents like thionyl chloride or chlorine gas.
Nitration: Incorporation of nitrogen atoms through nitration reactions using nitric acid or nitrating mixtures.
Oxidation: Addition of oxygen atoms via oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Sulfonation: Introduction of sulfur atoms through sulfonation reactions using sulfuric acid or sulfur trioxide.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C14H7Cl2NO5S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
C14H7Cl2NO5S2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C14H7Cl2NO5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
C14H7Cl2NO5S2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar functional groups or structural motifs. For example:
C14H7Cl2NO5S: A compound with one less sulfur atom.
C14H7ClNO5S2: A compound with one less chlorine atom.
C14H7Cl2NO4S2: A compound with one less oxygen atom.
This compound .
Properties
Molecular Formula |
C14H7Cl2NO5S2 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
4,6-dichloro-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C14H7Cl2NO5S2/c15-3-1-4-6-7(13(20)22-8(4)5(16)2-3)10(12(18)19)23-11-9(6)24-14(21)17-11/h1-2,6-7,10H,(H,17,21)(H,18,19) |
InChI Key |
BKTZGNMQJKBKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C3C(C(SC4=C3SC(=O)N4)C(=O)O)C(=O)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















